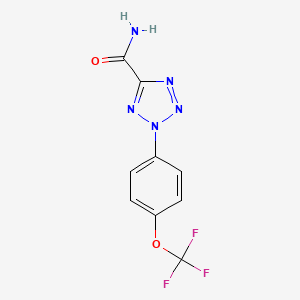

2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N5O2/c10-9(11,12)19-6-3-1-5(2-4-6)17-15-8(7(13)18)14-16-17/h1-4H,(H2,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFQLBVTHKGHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=N2)C(=O)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl triflate, to introduce the trifluoromethoxy group . The tetrazole ring can be formed through cyclization reactions involving azide precursors under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethoxy group and other substituents on the phenyl ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

The applications of 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide are varied, spanning medicinal chemistry and pharmacological research. This family of compounds, particularly those containing a tetrazole ring and a trifluoromethoxy group, exhibits a range of biological activities, making them interesting subjects for scientific investigation.

Potential Applications

- Metabotropic Glutamate Receptor Modulation: N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a positive allosteric modulator (PAM) of mGlu4, influencing biochemical pathways such as cyclic AMP formation inhibition, calcium and potassium channel modulation, and mitogen-activated protein kinase pathway activation. Activation of mGlu4 has demonstrated efficacy in preclinical rodent models of Parkinson’s disease.

- Antimicrobial Activity: Tetrazole derivatives have demonstrated antimicrobial properties, effectively inhibiting Gram-positive and Gram-negative bacteria at low microgram concentrations.

- Neuroprotective Effects: Tetrazole derivatives may offer neuroprotective benefits by inhibiting neuroinflammation and oxidative stress pathways. Some derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in neuroinflammatory responses.

- Enzyme Inhibition: These compounds may inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. Modifications to the phenyl rings can enhance AChE inhibitory activity, suggesting potential optimization for such effects.

- Antiallergic Activity: Tetrazole derivatives can exhibit antiallergic properties. One study showed a tetrazole carboxamide derivative with significant antiallergic activity, with an ID50 value of 0.16 mg/kg when administered intravenously.

- Anticancer Properties: In vitro studies have shown that tetrazole-containing compounds can inhibit cancer cell proliferation, with some derivatives demonstrating IC50 values in the low micromolar range.

The biological activity of this compound derivatives is influenced by their structural features:

- Substituents: Electron-withdrawing groups like trifluoromethoxy can enhance activity by increasing lipophilicity and improving binding interactions with biological targets.

- Ring Modifications: Alterations in the tetrazole ring or phenyl substituents can lead to variations in potency and selectivity against different biological targets.

Related Compounds

Mechanism of Action

The mechanism of action of 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing biological activity. The tetrazole ring may also play a role in the compound’s overall pharmacokinetics and dynamics .

Comparison with Similar Compounds

Heterocyclic Core Variations

- Tetrazole vs. Imidazole/Thiazole : The tetrazole core offers superior metabolic resistance compared to imidazole or thiazole due to its aromatic stability and resistance to enzymatic degradation . However, imidazole derivatives (e.g., ) may exhibit stronger hydrogen-bonding interactions with biological targets.

- Carboxamide vs. Carboxylic Acid/Ester : Carboxamide groups (as in the target compound) enhance solubility and bioavailability compared to carboxylic acids (e.g., ) or esters (e.g., ), which are prone to hydrolysis .

Substituent Effects

- Trifluoromethoxy (-OCF₃) vs.

- Aromatic vs. Bulky Substituents : The 4-(trifluoromethoxy)phenyl group in the target compound balances lipophilicity and steric hindrance, whereas bulky substituents like naphthamido () may reduce cell permeability .

Pharmacological Potential (Inferred)

Biological Activity

2-(4-(Trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a trifluoromethoxy group and a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticonvulsant, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 273.17 g/mol. The trifluoromethoxy substituent enhances the compound's lipophilicity and biological activity, making it a promising candidate for drug development .

The mechanism of action of this compound involves its interaction with various molecular targets. The trifluoromethoxy group may enhance binding affinity to specific receptors or enzymes, which influences its pharmacokinetics and dynamics. The tetrazole ring contributes to the overall stability and reactivity of the compound .

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, although specific data on its efficacy compared to established antimicrobials is limited .

Anticancer Properties

Several studies have investigated the anticancer potential of tetrazole derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as glioblastoma (LN229) and melanoma (WM793). The compound's structural features may contribute to its cytotoxic effects through apoptosis induction .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | LN229 | TBD | Apoptosis induction |

| Similar Tetrazole Derivative | WM793 | TBD | Cytotoxic effects |

Anticonvulsant Activity

Tetrazoles are also explored for their anticonvulsant properties. Although specific studies on this compound are sparse, related derivatives have been shown to exhibit significant anticonvulsant activity in animal models .

Case Studies

- Anticancer Efficacy : A study evaluating various tetrazole derivatives reported that certain compounds exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin against glioblastoma cells, suggesting that structural modifications can enhance activity .

- Molecular Docking Studies : Computational studies utilizing molecular docking have demonstrated potential interactions between the trifluoromethoxy group and target proteins involved in cancer pathways, supporting the hypothesis that this compound may act as a multi-targeted agent .

Q & A

Q. Q1. What are the established synthetic routes for 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 4-(trifluoromethoxy)aniline with a tetrazole precursor. Key steps include:

- Cyclization : Formation of the tetrazole ring via [2+3] cycloaddition using sodium azide and a nitrile derivative under acidic conditions .

- Carboxamide Functionalization : Reaction with activated carbonyl reagents (e.g., chloroformates or carbodiimides) to introduce the carboxamide group .

Critical Parameters : - Temperature Control : Excess heat during cyclization can lead to decomposition of the tetrazole ring.

- Purification : HPLC or column chromatography is essential to isolate the product from byproducts like unreacted azides or hydrolyzed intermediates .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Confirm aromatic proton environments (e.g., trifluoromethoxy group at δ 7.5–8.0 ppm in -NMR) and tetrazole ring protons .

- X-ray Crystallography : Resolve the 3D structure to verify regiochemistry of the tetrazole ring (1H vs. 2H tautomer) and spatial arrangement of substituents .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 314.3 for CHFNO) .

Q. Q3. What preliminary biological assays are recommended to explore its pharmacological potential?

Methodological Answer: Initial screening should focus on target-agnostic assays:

- Enzyme Inhibition : Test against kinases or proteases due to the tetrazole’s metal-binding affinity .

- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the trifluoromethoxy group’s lipophilicity .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess baseline toxicity .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictory data in its reported bioactivity (e.g., varying IC50_{50}50 values across studies)?

Methodological Answer: Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

- Standardized Protocols : Adopt uniform buffer systems (e.g., PBS pH 7.4 vs. Tris-HCl) and incubation times .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed carboxamide derivatives) that may antagonize activity .

- Dose-Response Replication : Validate results across multiple cell lines or enzymatic isoforms to rule out cell-specific effects .

Q. Q5. What computational strategies are effective for predicting its interaction with novel targets?

Methodological Answer:

- Molecular Docking : Use the SMILES string (e.g.,

COC1=CC=C(C=C1)C2=NN(N=N2)C(=O)N) to model binding poses in targets like COX-2 or 5-LOX . - MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories, focusing on hydrogen bonds between the tetrazole and catalytic residues .

- QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethoxy vs. methylsulfonyl) on activity using Hammett σ constants .

Q. Q6. How can structural modifications enhance solubility without compromising activity?

Methodological Answer:

- Polar Substituents : Introduce hydroxyl or amine groups at the phenyl ring’s meta position to improve aqueous solubility .

- Prodrug Design : Mask the carboxamide as an ester (e.g., ethyl ester) for hydrolytic activation in vivo .

- Salt Formation : Prepare hydrochloride or sodium salts to enhance crystallinity and dissolution rates .

Q. Q7. What analytical methods are recommended for detecting degradation products under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (UV light) conditions .

- LC-HRMS : Identify degradation products (e.g., tetrazole ring-opening to form amides or nitriles) with ppm-level mass accuracy .

- Stability-Indicating Assays : Validate HPLC methods using accelerated stability protocols (40°C/75% RH for 6 months) .

Tables of Key Data

Q. Table 1. Spectral Signatures for Structural Validation

| Technique | Key Observations | Reference |

|---|---|---|

| -NMR | Trifluoromethoxy phenyl protons: δ 7.6–8.1 | |

| -NMR | Tetrazole C5: δ 155–160 ppm | |

| IR | Carboxamide C=O stretch: 1680–1700 cm |

Q. Table 2. Bioactivity Comparison Across Analogues

| Substituent | IC (μM) COX-2 | Solubility (mg/mL) |

|---|---|---|

| Trifluoromethoxy | 0.45 | 0.12 |

| Methylsulfonyl | 0.32 | 0.08 |

| Nitro | 1.20 | 0.03 |

Future Research Directions

- Mechanistic Elucidation : Use cryo-EM to resolve binding modes in membrane-bound targets .

- Metabolite Identification : Employ -NMR to track trifluoromethoxy metabolism in vivo .

- Cross-Disciplinary Applications : Explore materials science applications (e.g., coordination polymers) leveraging tetrazole’s chelating properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.